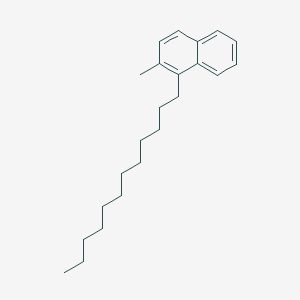![molecular formula C9H25NO2Si2 B12542211 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine CAS No. 142096-59-1](/img/structure/B12542211.png)
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is an organosilicon compound with the molecular formula C12H35NO3Si4. It is characterized by the presence of trimethylsilyl groups attached to the oxygen atoms of a propan-1-amine backbone. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of the amine precursor: The amine precursor is synthesized through a series of organic reactions, including alkylation and amination.
Reaction with trimethylsilyl chloride: The amine precursor is reacted with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Aplicaciones Científicas De Investigación
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other molecules, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropyltris(trimethylsilyloxy)silane
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is unique due to its specific structural arrangement and the presence of multiple trimethylsilyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142096-59-1 |
|---|---|
Fórmula molecular |
C9H25NO2Si2 |
Peso molecular |
235.47 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propan-1-amine |
InChI |
InChI=1S/C9H25NO2Si2/c1-13(2,3)11-8-9(7-10)12-14(4,5)6/h9H,7-8,10H2,1-6H3 |
Clave InChI |
RPSHUZWURIPMFO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(CN)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



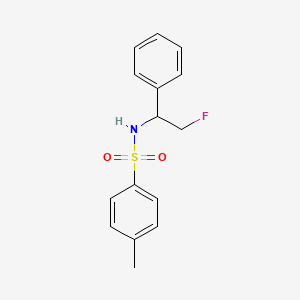
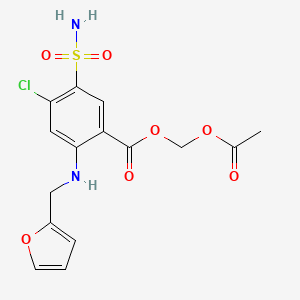
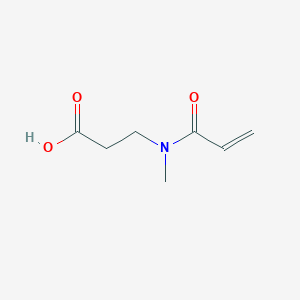


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)

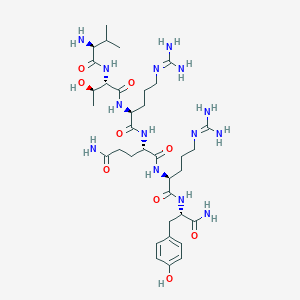

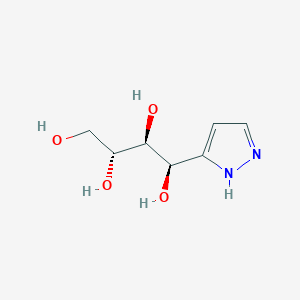
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)

